17-epi-Fluoxymesterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

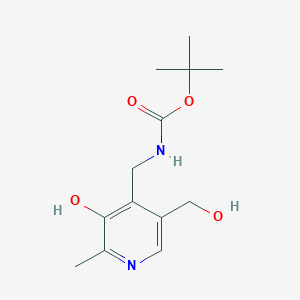

17-epi-Fluoxymesterone is a synthetic androgenic anabolic steroid used in the treatment of hypogonadism and delayed puberty in males, as well as breast neoplasms in women . It is also known by its brand names Androxy and Halotestin .

Synthesis Analysis

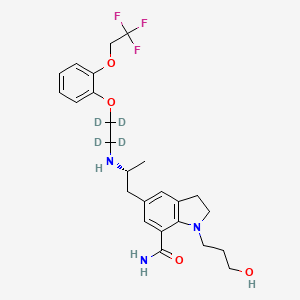

The 17-epimers of the anabolic steroids, including fluoxymesterone, were synthesized via a 17 beta-sulfate that spontaneously hydrolyzed in water to several dehydration products, and to the 17 alpha-hydroxy-17 beta-methyl epimer . The 17 beta-sulfate was prepared by reaction of the 17 beta-hydroxy-17 alpha-methyl steroid with sulfur trioxide pyridine complex .Molecular Structure Analysis

The molecular formula of this compound is C20H29FO3 . Its molecular weight is 336.4409 . The IUPAC Standard InChIKey is NVWIQTIACUKQCC-JVHGXTCESA-N .Chemical Reactions Analysis

Fluoxymesterone works by attaching itself to androgen receptors, causing it to interact with the parts of the cell involved in the making of proteins . It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others .Wirkmechanismus

Safety and Hazards

Eigenschaften

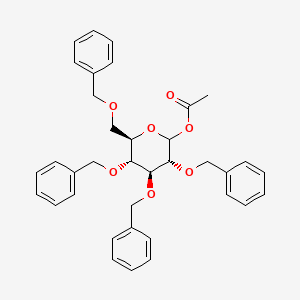

| { "Design of the Synthesis Pathway": "The synthesis pathway for 17-epi-Fluoxymesterone involves the conversion of a starting material, pregnenolone, into the target compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Sodium hydride", "Bromine", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium sulfate", "Magnesium", "Benzene", "Chloroform", "Methylmagnesium bromide", "Sodium borohydride", "Hydrogen chloride gas", "Sodium bicarbonate" ], "Reaction": [ "Pregnenolone is reacted with sodium hydride in dry THF to form the sodium salt of pregnenolone.", "Bromine is added to the sodium salt of pregnenolone in acetic acid to form 17α-bromo-pregnenolone.", "17α-bromo-pregnenolone is reacted with hydrochloric acid to form 17α-bromo-pregnenolone hydrochloride.", "17α-bromo-pregnenolone hydrochloride is reacted with sodium hydroxide in methanol to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione.", "17α-bromo-16α-methylpregn-4-ene-3,20-dione is reacted with ethyl acetate and diethyl ether to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione diethyl acetal.", "17α-bromo-16α-methylpregn-4-ene-3,20-dione diethyl acetal is reacted with magnesium in dry benzene to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione magnesium bromide.", "17α-bromo-16α-methylpregn-4-ene-3,20-dione magnesium bromide is reacted with methylmagnesium bromide in dry ether to form 17α-bromo-16α-methyl-4,17-dihydroxypregn-4-ene-3-one.", "17α-bromo-16α-methyl-4,17-dihydroxypregn-4-ene-3-one is reacted with sodium borohydride in dry ether to form 17α-bromo-16α-methyl-4,17-dihydroxyandrost-4-ene-3-one.", "17α-bromo-16α-methyl-4,17-dihydroxyandrost-4-ene-3-one is reacted with hydrogen chloride gas in chloroform to form 17α-bromo-16α-methyl-4-chloroandrost-4-ene-3-one.", "17α-bromo-16α-methyl-4-chloroandrost-4-ene-3-one is reacted with sodium bicarbonate in water to form 17α-bromo-16α-methyl-4-androstene-3,17-dione.", "17α-bromo-16α-methyl-4-androstene-3,17-dione is reacted with methanol and hydrochloric acid to form 17-epi-Fluoxymesterone." ] } | |

CAS-Nummer |

3109-09-9 |

Molekularformel |

C₂₀H₂₉FO₃ |

Molekulargewicht |

336.44 |

Synonyme |

9-Fluoro-11β,17α-dihydroxy-17-methyl-androst-4-en-3-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.